![molecular formula C18H18N4O4S B2697938 N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896340-63-9](/img/structure/B2697938.png)
N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Research into related chemical compounds has led to the development of various heterocyclic compounds, demonstrating the versatility of this chemical framework in synthetic chemistry. For instance, studies on the synthesis of 2-Methyl-4-sulfanilamido-s-triazine derivatives highlight the unexpected products formed during the condensation processes, showcasing the complexity of reactions involving similar chemical entities (Kametani, Okui, & Koizumi, 1972).
Biological Applications
- The framework for systematic efforts focuses on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which have shown potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. This indicates the potential therapeutic applications of chemicals with similar frameworks in treating bacterial infections and as enzyme inhibitors (Siddiqui et al., 2014).
Antimicrobial Activity
- Similar chemical compounds have been explored for their antimicrobial properties, contributing to the development of new therapeutic agents. For example, studies have shown that certain derivatives exhibit significant antimicrobial activities, providing a basis for further research into the development of new drugs for treating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Advanced Material Applications
- The synthesis and characterization of related compounds have applications in material science, including the development of novel fingerprint detection agents and the study of their biological activities. For instance, the synthesis and screening of benzyl and sulfonyl derivatives for antibacterial, antifungal, and anthelmintic activity demonstrate the broad applicability of these compounds beyond pharmaceuticals, including in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Insecticidal Properties
- The exploration of sulfoximine functional groups has led to the discovery of novel insecticides like sulfoxaflor, targeting sap-feeding pests. This research underscores the potential of chemical compounds with similar structures in developing new insect control agents, offering an alternative to existing pesticides and addressing resistance issues (Zhu et al., 2011).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-5-4-8-22-16(11)20-17(21-18(22)24)27-10-15(23)19-13-7-6-12(25-2)9-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFKDWBBKLBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2697857.png)
![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)
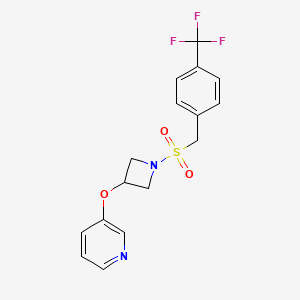
![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)
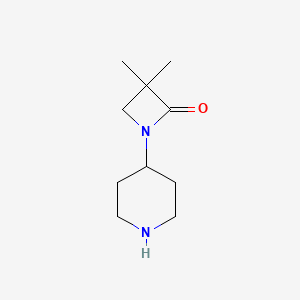
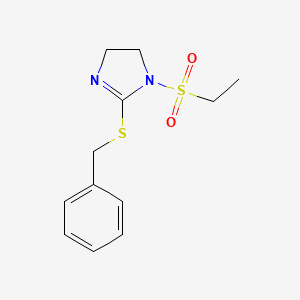

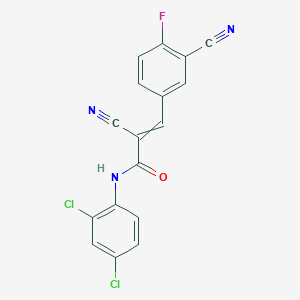
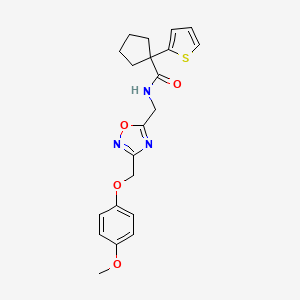
![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)